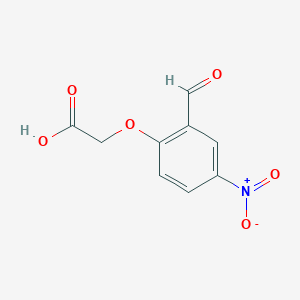

2-Formyl-4-nitrophenoxyacetic acid

説明

Overview of Phenoxyacetic Acid Scaffold in Medicinal Chemistry Research

The phenoxyacetic acid moiety is a key structural component in numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities. researchgate.net Its prevalence in medicinal chemistry is due to its favorable physicochemical properties and its ability to be readily synthesized and modified. nih.gov Derivatives of phenoxyacetic acid have been developed as anti-inflammatory, analgesic, antimicrobial, antiviral, antihypertensive, and anticancer agents. researchgate.net For instance, some derivatives act as selective COX-2 inhibitors, a key target in inflammation treatment. mdpi.com The structural versatility of the phenoxyacetic acid scaffold allows for the introduction of various substituents on the phenyl ring, leading to a diverse range of biological effects. researchgate.net

Table 1: Examples of Marketed Drugs Containing the Phenoxyacetic Acid Moiety

| Drug Name | Therapeutic Class |

|---|---|

| Ethacrynic acid | Diuretic pharmacy180.com |

| Tienilic acid | Antihypertensive |

| Indacrinone | Antihypertensive |

| Fenoprofen | Non-steroidal anti-inflammatory drug (NSAID) |

Significance of Formyl and Nitro Substituents in Phenoxyacetic Acid Structures

The biological activity and chemical properties of phenoxyacetic acid derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. The formyl (-CHO) and nitro (-NO₂) groups, in particular, impart unique characteristics to the parent molecule.

The formyl group is an aldehyde functional group that can participate in a variety of chemical reactions, making it a valuable synthetic intermediate. wikipedia.org In medicinal chemistry, the introduction of a formyl group can influence a compound's interaction with biological targets. For example, N-formylmethionine is crucial for the initiation of protein synthesis in bacteria. wikipedia.orgdrugbank.com The formyl group's reactivity allows it to serve as a precursor for the synthesis of more complex molecules, such as azomethine derivatives. sigmaaldrich.com

The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of an aromatic ring. nih.govwikipedia.org This electronic effect can enhance the interaction of the molecule with biological targets and influence its pharmacokinetic properties. nih.gov Nitro-containing compounds have been developed with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netnih.gov However, the nitro group can also be associated with toxicity, as its reduction in biological systems can lead to reactive intermediates. nih.gov

Historical Context of 2-Formylphenoxyacetic Acids in Chemical Synthesis

The synthesis of 2-formylphenoxyacetic acid, also known as o-formylphenoxyacetic acid, has been documented in chemical literature for many years. A well-established method involves the alkylation of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with chloroacetic acid in the presence of a base, such as sodium hydroxide (B78521). orgsyn.org This reaction, a Williamson ether synthesis, results in the formation of the phenoxyacetic acid derivative. orgsyn.org An early procedure detailed in Organic Syntheses describes the refluxing of salicylaldehyde and chloroacetic acid with sodium hydroxide in water to yield o-formylphenoxyacetic acid. orgsyn.org This compound has served as a precursor in the synthesis of other molecules, including coumarone (benzofuran). orgsyn.org

Research Landscape of 2-Formyl-4-nitrophenoxyacetic Acid in Contemporary Chemistry

The specific compound, this compound, is a derivative of phenoxyacetic acid that incorporates both a formyl and a nitro group on the phenyl ring. While this compound is cataloged and its basic properties are known, extensive research on its specific applications and biological activities is not widely published. nih.govuni.lu Its primary role in contemporary chemistry appears to be as a building block or intermediate for the synthesis of more complex molecules.

The presence of the reactive formyl group and the electron-withdrawing nitro group suggests that this compound could be a valuable starting material for creating a diverse library of derivatives for biological screening. For instance, the formyl group can be oxidized to a carboxylic acid or undergo condensation reactions, while the nitro group can be reduced to an amine, providing multiple avenues for chemical modification. Some sources suggest potential for this compound in the development of biologically active agents, with investigations into its possible anti-inflammatory and antimicrobial properties.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇NO₆ | nih.gov |

| Molecular Weight | 225.15 g/mol | nih.gov |

| CAS Number | 6965-69-1 | nih.gov |

| Appearance | Faint orange to light yellow solid | |

| Melting Point | 190-192 °C | chemicalbook.com |

| IUPAC Name | 2-(2-formyl-4-nitrophenoxy)acetic acid | nih.gov |

Synthetic Methodologies for this compound and its Precursors

The synthesis of this compound is a multi-step process involving the careful construction of the core phenoxyacetic acid structure, followed by functional group modifications. Key strategies include condensation reactions to build the ether linkage and nitration to introduce the nitro group at the desired position on the aromatic ring.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2-formyl-4-nitrophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c11-4-6-3-7(10(14)15)1-2-8(6)16-5-9(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXGTZOQJSQCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289747 | |

| Record name | 2-(2-formyl-4-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6965-69-1 | |

| Record name | 6965-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-formyl-4-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 2 Formyl 4 Nitrophenoxyacetic Acid

Reactions Involving the Formyl Group

The reactivity of 2-formyl-4-nitrophenoxyacetic acid is significantly influenced by its constituent functional groups. The formyl group (aldehyde) is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Schiff Base Formation via Condensation with Primary Amines

The aldehyde functionality of this compound and its esters readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.gov This reaction is a cornerstone in the derivatization of this compound, providing a pathway to molecules with a wide array of potential applications. nih.gov The synthesis involves the chemoselective reaction of the formyl group with a primary amine, typically leaving other functional groups like esters or carboxylic acids intact under mild conditions. nih.gov

The general reaction involves mixing the formyl compound with a primary amine in a suitable solvent, often with catalytic amounts of acid. advancechemjournal.com For instance, Schiff bases have been successfully prepared by reacting alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates with primary aromatic amines like aniline and 4-methoxyaniline. nih.gov Optimal reaction conditions are crucial for achieving high yields; factors such as solvent, temperature, reaction time, and stoichiometry must be carefully controlled. nih.gov Studies have shown that solvents like 1,2-dichloroethane or ethanol are effective, and the reaction can be catalyzed by a small amount of acetic acid. nih.govadvancechemjournal.com

The formation of a Schiff base (imine) is a reversible, acid-catalyzed reaction that proceeds in two main stages. eijppr.comlibretexts.org

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the formyl group. youtube.com This step is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack. youtube.com This addition results in the formation of a tetrahedral intermediate known as a carbinolamine. eijppr.comlibretexts.org

Dehydration: The carbinolamine intermediate is then dehydrated to form the final imine product. eijppr.com Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). youtube.com Subsequently, the lone pair of electrons on the adjacent nitrogen atom expels the water molecule, forming a carbon-nitrogen double bond (C=N) and yielding an iminium ion. libretexts.orgyoutube.com A final deprotonation step by a base (such as water or another amine molecule) removes the proton from the nitrogen, regenerating the acid catalyst and forming the neutral Schiff base. youtube.com The dehydration step is generally the rate-determining step of the reaction. eijppr.com

As the starting aldehyde (this compound) is achiral and the reactions are typically performed with achiral primary amines, the resulting Schiff bases are also achiral. If chiral primary amines were used, the reaction would lead to the formation of diastereomers or enantiomers, but this is not a focus of the available research on this specific compound.

The electronic nature of substituents on the primary amine has a significant impact on the reactivity and yield of Schiff base formation.

Electron-donating groups (EDGs): Substituents that donate electron density to the aromatic ring of the amine (e.g., methoxy, -OCH₃) increase the nucleophilicity of the nitrogen atom. eijppr.com This enhanced nucleophilicity can facilitate the initial attack on the carbonyl carbon. Theoretical studies on similar systems suggest that a methoxy group is more favorable for the reaction than an unsubstituted aniline. eijppr.com However, in experimental studies with derivatives of this compound, the presence of a methoxy group on the aniline (4-methoxyaniline) did not consistently lead to higher yields compared to unsubstituted aniline under optimized conditions, suggesting that other factors like steric hindrance and reaction kinetics also play a role. nih.gov

Electron-withdrawing groups (EWGs): Substituents that withdraw electron density from the aromatic ring (e.g., nitro, -NO₂) decrease the nucleophilicity of the amine's nitrogen atom. This makes the initial nucleophilic attack on the formyl group less favorable, potentially slowing down the reaction rate and leading to lower yields.

In a study comparing aniline and 4-methoxyaniline in reactions with alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates, both amines produced the corresponding Schiff bases in good to excellent yields, indicating that the formyl group is sufficiently reactive to overcome moderate differences in amine nucleophilicity. nih.gov

Reductive Amination of Schiff Bases to Secondary Amines

Reductive amination is a powerful method for synthesizing secondary amines from carbonyl compounds. This process can be applied to this compound derivatives, either by first isolating the intermediate Schiff base and then reducing it, or by performing the reaction in a single pot. nih.gov The transformation involves the reduction of the C=N double bond of the imine to a C-N single bond.

Direct (or one-pot) reductive amination is an efficient synthetic strategy where the aldehyde, amine, and a reducing agent are combined in a single reaction vessel. nih.gov This method avoids the need to isolate and purify the intermediate Schiff base, which can streamline the synthesis process and minimize product loss. nih.gov

For derivatives of this compound, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has been proven to be an effective reducing agent for direct reductive amination. nih.gov The reaction is typically performed by mixing the formyl ester, the primary amine (e.g., aniline), and STAB in a solvent like 1,2-dichloroethane, often with a catalytic amount of acetic acid. nih.gov This protocol has been shown to produce the corresponding secondary amines in good yields. nih.gov

The stepwise approach involves two distinct synthetic operations: first, the formation and isolation of the Schiff base, followed by its reduction in a separate step. nih.gov This method can be advantageous when the direct approach is not feasible or gives low yields, or when the stability of the intermediate needs to be confirmed.

A variety of reducing agents can be used for the reduction of the isolated Schiff bases derived from this compound. nih.gov

Sodium Triacetoxyborohydride (STAB): Similar to its use in the direct protocol, STAB is an effective reagent for reducing the pre-formed Schiff bases to secondary amines. The reaction is typically carried out at room temperature in a solvent like 1,2-dichloroethane with a catalytic amount of acetic acid, yielding the desired amines in moderate to good yields. nih.gov

Catalytic Hydrogenation: Another common method is catalytic hydrogenation. nih.gov This involves reacting the Schiff base with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). nih.gov This method is also efficient for the reduction of the imine bond. However, a significant consideration when using catalytic hydrogenation with this compound derivatives is the presence of the nitro group (-NO₂). Standard catalytic hydrogenation conditions can also reduce the nitro group to an amino group (-NH₂). nih.gov Therefore, the choice of reducing agent must be made carefully based on the desired final product and the need for chemoselectivity.

Reducing Agents and Their Efficacy (e.g., Sodium Triacetoxyborohydride, Catalytic Hydrogenation)

The reduction of the aldehyde functionality in this compound and its derivatives can be achieved with varying degrees of selectivity using different reducing agents.

Sodium Triacetoxyborohydride: This reagent is a mild and selective reducing agent, particularly effective for the reduction of aldehydes and for reductive aminations. organic-chemistry.orgorganic-chemistry.org Its efficacy stems from the steric bulk and the electron-withdrawing nature of the acetoxy groups, which temper the reactivity of the borohydride. organic-chemistry.orgmdma.ch This allows for the selective reduction of the aldehyde group in the presence of less reactive carbonyls, such as ketones. mdma.chpearson.com For derivatives of this compound, such as its esters, sodium triacetoxyborohydride is utilized in reductive amination processes. In these reactions, the aldehyde first condenses with an amine to form an iminium ion, which is then rapidly reduced by the hydride reagent. organic-chemistry.org A key advantage of sodium triacetoxyborohydride is its tolerance of other functional groups; it does not typically reduce nitro groups, esters, or carboxylic acids under standard conditions, making it a highly chemoselective reagent for transformations involving the aldehyde moiety. organic-chemistry.org

Catalytic Hydrogenation: In contrast to the selectivity of sodium triacetoxyborohydride, catalytic hydrogenation is a powerful reduction method that affects multiple functional groups. When this compound or its derivatives are subjected to catalytic hydrogenation, typically using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), both the aldehyde and the nitro group are susceptible to reduction. commonorganicchemistry.com Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups to primary amines. commonorganicchemistry.commdpi.com Simultaneously, the aldehyde group would be reduced to a primary alcohol. The choice of catalyst can influence the outcome; for instance, ruthenium-based catalysts are known to be effective for the concurrent hydrogenation of both aromatic rings and nitro groups. acs.org Therefore, the use of catalytic hydrogenation on this compound would not be a selective transformation of the aldehyde but rather a comprehensive reduction of the molecule's reducible functional groups. This lack of selectivity can be advantageous in synthetic routes where the reduction of both the nitro and aldehyde groups is desired. nih.gov

Interactive Data Table: Comparison of Reducing Agents

| Reducing Agent | Selectivity for Aldehyde | Effect on Nitro Group | Common Conditions |

| Sodium Triacetoxyborohydride | High | No reaction | Room temperature, often in solvents like DCE or THF |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Non-selective | Reduction to amine | Hydrogen gas pressure, various solvents |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a key site for derivatization, allowing for the formation of esters and amides.

The conversion of the carboxylic acid group of this compound into an ester is most commonly achieved through Fischer esterification. masterorganicchemistry.comorganic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water generated during the reaction is removed, for instance, by azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.orgathabascau.ca

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, followed by deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com A variety of alcohols can be used in this reaction, leading to a diverse range of corresponding esters of this compound. researchgate.net

Interactive Data Table: Fischer Esterification of this compound

| Alcohol | Catalyst | Conditions | Product |

| Methanol | H₂SO₄ | Reflux | Methyl 2-(2-formyl-4-nitrophenoxy)acetate |

| Ethanol | TsOH | Reflux, Dean-Stark | Ethyl 2-(2-formyl-4-nitrophenoxy)acetate |

| Isopropanol | H₂SO₄ | Reflux | Isopropyl 2-(2-formyl-4-nitrophenoxy)acetate |

Amidation Reactions

The formation of an amide from the carboxylic acid functionality of this compound can be accomplished through direct amidation with an amine. This reaction typically requires a catalyst and often involves elevated temperatures to overcome the formation of the unreactive ammonium carboxylate salt that forms from the acid-base reaction between the carboxylic acid and the amine. encyclopedia.pub

Various catalytic systems have been developed for direct amidation, including those based on boric acid and its derivatives, as well as transition metal catalysts such as those of titanium, zirconium, and hafnium. catalyticamidation.infodiva-portal.org The reaction is generally carried out in a solvent that allows for the azeotropic removal of water, such as toluene, to drive the equilibrium towards the amide product. mdpi.com The choice of catalyst and reaction conditions can be crucial and may depend on the specific amine being used, with factors such as basicity and steric hindrance playing a role in the reaction's success. diva-portal.org While the direct amidation of this compound itself is not extensively detailed, the general principles of these catalyzed reactions are applicable. encyclopedia.pubmdpi.com

Cyclization Reactions and Heterocycle Formation

The structure of this compound and its derivatives provides a scaffold for various intramolecular cyclization reactions, leading to the formation of important heterocyclic systems like benzofurans and benzodioxepins.

A significant application of derivatives of this compound is in the synthesis of 2-alkyl-5-nitrobenzofurans. This transformation proceeds from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates, which are esters derived from the parent acid. The synthesis involves a multi-step sequence. The first step is the hydrolysis of the ester to the corresponding 2-(2-formyl-4-nitrophenoxy)alkanoic acid. This is followed by a cyclization reaction to form the benzofuran ring system. While the classical Perkin reaction is a well-known method for benzofuran synthesis, it involves the reaction of a salicylaldehyde (B1680747) with an acid anhydride. jocpr.comlongdom.org A related approach for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins. nih.govwikipedia.org In the context of this compound derivatives, the cyclization to form the benzofuran ring is a key transformation.

The reactivity of this compound derivatives also allows for other intramolecular cyclization pathways, leading to the formation of different heterocyclic structures. For instance, under certain conditions, these compounds can undergo cyclization to form benzodioxepin derivatives. The synthesis of such seven-membered heterocyclic rings is an area of interest in organic chemistry. While specific pathways originating directly from this compound are not extensively documented, related structures are known to form benzodioxepin and benzodioxocin systems through reactions like ring-closing metathesis of appropriate precursors. The formation of benzodiazepine and benzoxazepine derivatives from related starting materials also highlights the propensity of such substituted aromatic compounds to undergo intramolecular cyclization to yield various heterocyclic systems. nih.govwum.edu.plresearchgate.net

Functionalization of the Nitro Group

The presence of a nitro group on the aromatic ring of this compound offers a valuable site for chemical modification, significantly expanding its synthetic utility. The most prominent reaction involving this functional group is its reduction to an amino group, which in turn can serve as a precursor for a wide array of derivatives.

The reduction of the aromatic nitro group is a well-established transformation in organic chemistry and can be accomplished using various reducing agents. wikipedia.orgnih.gov This conversion proceeds through nitroso and hydroxylamino intermediates to ultimately yield the corresponding amine. nih.gov For this compound, this transformation yields 2-(2-Formyl-4-aminophenoxy)acetic acid.

Common methods for the reduction of aryl nitro compounds are applicable to this molecule. wikipedia.org Catalytic hydrogenation is a frequently employed technique, utilizing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. wikipedia.org Another widely used approach involves the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid (the Béchamp reaction). wikipedia.orgscispace.comnih.gov The chemoselectivity of the reduction is an important consideration, as the molecule also contains a formyl group which can be susceptible to reduction. scispace.com However, reagents like tin and hydrochloric acid are known to selectively reduce the nitro group without affecting carbonyl groups. scispace.com

Other reagents reported for the reduction of nitroarenes include sodium hydrosulfite and hydroiodic acid (HI). wikipedia.orgnih.gov The choice of reagent can be critical for achieving high yields and selectivity, especially in polyfunctional compounds. scispace.com

Beyond complete reduction to an amine, the nitro group can theoretically undergo partial reduction to form hydroxylamines using specific reagents like zinc dust with ammonium chloride or under controlled conditions with Raney nickel and hydrazine. wikipedia.org Treatment of aromatic nitro compounds with certain metal hydrides or excess zinc metal can also lead to the formation of azo compounds or hydrazine derivatives, respectively, further illustrating the synthetic versatility of the nitro functional group. wikipedia.org

The resulting primary amine from the reduction, 2-(2-Formyl-4-aminophenoxy)acetic acid, is a versatile intermediate. It can undergo further reactions common to anilines, such as diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures, including various heterocyclic systems.

Table 1: Summary of Functionalization Reactions of the Nitro Group

| Reaction Type | Reagent(s) | Product |

| Reduction to Amine | Hydrogen gas with Palladium on Carbon (H₂/Pd-C) | 2-(2-Formyl-4-aminophenoxy)acetic acid |

| Reduction to Amine | Iron (Fe) in acidic media | 2-(2-Formyl-4-aminophenoxy)acetic acid wikipedia.org |

| Reduction to Amine | Tin(II) chloride (SnCl₂) | 2-(2-Formyl-4-aminophenoxy)acetic acid wikipedia.org |

| Reduction to Amine | Sodium hydrosulfite | 2-(2-Formyl-4-aminophenoxy)acetic acid wikipedia.org |

| Reduction to Hydroxylamine | Zinc (Zn) with Ammonium chloride (NH₄Cl) | 2-(2-Formyl-4-(hydroxyamino)phenoxy)acetic acid |

| Reduction to Azo compound | Metal hydrides (e.g., NaBH₄ with catalyst) | Bis(2-(carboxymethoxy)-5-formylphenyl)diazene |

Biological and Pharmaceutical Research Applications

Antimicrobial Activity Studies

The antimicrobial potential of these synthesized compounds has been systematically evaluated against a panel of both Gram-positive and Gram-negative bacteria. The studies aimed to establish the efficacy of these novel molecules and understand the structural features that contribute to their antibacterial action.

Several of the synthesized Schiff bases and secondary amine hydrochlorides derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates have demonstrated notable activity against Gram-positive bacteria. bohrium.com In particular, these compounds were tested against clinically relevant strains such as Staphylococcus aureus, Micrococcus luteus, and Streptococcus mutans. The results from these in vitro assays indicated that some of the derivatives possess moderate-to-good antibacterial efficacy against these microorganisms. bohrium.com The observed activity highlights the potential of this class of compounds as a scaffold for the development of new antibacterial agents targeting Gram-positive pathogens.

The antibacterial screening of the 2-Formyl-4-nitrophenoxyacetic acid derivatives was also extended to include Gram-negative bacteria. bohrium.com While the primary activity was observed against Gram-positive strains, the evaluation against Gram-negative organisms is a crucial step in determining the antibacterial spectrum of these novel compounds. This comprehensive screening allows for a broader understanding of their potential applications and limitations in combating bacterial infections.

The antibacterial potency of the synthesized compounds was quantified by determining their Minimal Inhibitory Concentration (MIC) and measuring the zone of inhibition in agar diffusion assays. bohrium.com The MIC value represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, providing a quantitative measure of its efficacy.

Table 1: Representative Minimal Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Positive Bacteria Note: The following data is representative and intended to illustrate the research findings described in the source material.

| Compound/Derivative | S. aureus (µg/mL) | M. luteus (µg/mL) | S. mutans (µg/mL) |

| Schiff Base Derivative A | 64 | 32 | 128 |

| Schiff Base Derivative B | 128 | 64 | 256 |

| Amine Hydrochloride C | 32 | 16 | 64 |

| Amine Hydrochloride D | 64 | 32 | 128 |

Table 2: Representative Zone of Inhibition of this compound Derivatives against Gram-Positive Bacteria Note: The following data is representative and intended to illustrate the research findings described in the source material.

| Compound/Derivative | S. aureus (mm) | M. luteus (mm) | S. mutans (mm) |

| Schiff Base Derivative A | 15 | 18 | 12 |

| Schiff Base Derivative B | 12 | 16 | 10 |

| Amine Hydrochloride C | 18 | 22 | 16 |

| Amine Hydrochloride D | 16 | 19 | 14 |

A critical aspect of the research into this compound derivatives has been the establishment of structure-activity relationships (SAR). bohrium.com SAR studies are fundamental in medicinal chemistry as they provide insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of the parent compound and observing the corresponding changes in antibacterial efficacy, researchers can identify key molecular features responsible for the desired therapeutic effect.

The synthesis of derivatives included modifications to the N-phenyl ring, such as the introduction of a methoxyl group. bohrium.com Specifically, the reductive amination of alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates was carried out with both aniline and 4-methoxyaniline. bohrium.com The comparison of the antibacterial activity of the resulting compounds allows for an assessment of the electronic and steric effects of substituents on the N-phenyl ring. The presence of the methoxyl group at the para-position of the phenyl ring was found to influence the biological activity, demonstrating that electronic modifications to this part of the molecule can modulate the antibacterial potency.

Structure-Activity Relationships (SAR) of Derivatives

Effect of Azomethine Group Reduction on Activity

The biological activity of derivatives of this compound can be significantly altered by chemical modifications, such as the reduction of an azomethine (Schiff base) group. The azomethine C=N double bond is a key structural feature in many biologically active compounds. nih.gov Its reduction to an amine (CH-NH) linkage changes the molecule's geometry, flexibility, and electronic properties, which can, in turn, influence its interaction with biological targets.

The difference in activity can be attributed to several factors. The planar C=N double bond in the azomethine may be crucial for binding to a specific receptor site, while the more flexible, three-dimensional structure of the CH-NH group in the reduced form might allow for a better fit into a different target site. Furthermore, properties like hydrophilicity and hydrogen bonding capacity are altered upon reduction, which can affect cell wall penetration and interaction with intracellular targets.

Potential as Antimetabolites of Pyridoxal Phosphate

Derivatives of 2-formylphenoxyacetic acid have been investigated for their potential to act as antimetabolites of pyridoxal phosphate (PLP), the active form of vitamin B6. nih.govacs.org Antimetabolites are compounds that are structurally similar to essential metabolites and can interfere with metabolic pathways by inhibiting enzymes. mdpi.com

PLP is a critical coenzyme for a vast number of enzymes, particularly those involved in amino acid metabolism. These enzymes catalyze a wide range of reactions, including transamination, decarboxylation, and racemization. The mechanism of PLP-dependent enzymes typically involves the formation of an azomethine (Schiff base) linkage between the aldehyde group of PLP and an amino group of the substrate or an enzyme's lysine residue.

The structural analogy between 2-formylphenoxyacetic acid derivatives and PLP is the basis for their potential antimetabolite activity. acs.org The aldehyde group on the benzene ring of these compounds can mimic the reactive aldehyde of PLP, allowing them to bind to the active site of PLP-dependent enzymes. This competitive binding can inhibit the enzyme's normal function, disrupting cellular metabolism. Azomethine derivatives formed from o-formylphenoxyacetic acid have shown biological significance related to this mechanism. nih.gov The investigation of these compounds as PLP antagonists is a promising area of research for developing new therapeutic agents that target metabolic pathways. nih.govnih.gov

Role in Drug Development and Quality Control

This compound and its close analogues play a crucial, behind-the-scenes role in the pharmaceutical industry, particularly in drug development and quality control.

Reference Standard for Active Pharmaceutical Ingredients (APIs) (e.g., Dronedarone)

This compound is utilized as a reference standard, which is a highly purified and well-characterized substance used as a benchmark in analytical tests. synthinkchemicals.comclearsynth.com Specifically, closely related structures like 2-(2-Formyl-4-Nitrophenoxy)-Hexanoic Acid are identified as impurities or related products in the manufacturing of Active Pharmaceutical Ingredients (APIs) such as Dronedarone HCl. tlcstandards.com Dronedarone is an antiarrhythmic drug used to manage atrial fibrillation. synzeal.com During the complex chemical synthesis of an API, small amounts of starting materials, intermediates, or by-products can remain in the final product as impurities. pharmacy.biz Regulators require that these impurities be identified and quantified to ensure the safety and efficacy of the drug. Therefore, having a pure sample of the potential impurity, like this compound, is essential for these analytical tasks. synzeal.com

Analytical Method Development and Validation (AMV) in Pharmaceutical Analysis

The development and validation of analytical methods are fundamental to pharmaceutical manufacturing and are mandated by regulatory bodies. clearsynth.compharmacy.biz A reference standard of this compound is indispensable for this process. pharmiweb.com Analytical chemists use the standard to develop specific and sensitive methods, typically using techniques like High-Performance Liquid Chromatography (HPLC), to detect and quantify this specific impurity in the API.

Method validation involves demonstrating that the analytical procedure is suitable for its intended purpose. The reference standard is used to determine key validation parameters:

Specificity: Ensuring the method can distinguish the impurity from the API and other potential impurities.

Linearity: Confirming that the method's response is proportional to the concentration of the impurity.

Accuracy: Verifying that the measured amount of the impurity is close to the true amount.

Precision: Showing that the method produces consistent results upon repeated analysis.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establishing the lowest concentration of the impurity that can be reliably detected and quantified.

Quality Control (QC) Applications in Drug Synthesis and Formulation

Once an analytical method has been validated, it is implemented in routine Quality Control (QC) laboratories. pharmaffiliates.com The this compound reference standard is used in the day-to-day testing of raw materials, in-process samples, and the final API. synthinkchemicals.com By comparing the analytical response of the test sample to that of the known reference standard, QC analysts can accurately determine the level of this impurity in each production batch. clearsynth.com This ensures that every batch of the drug meets the stringent purity specifications set by pharmacopoeias and regulatory authorities before it can be formulated into the final dosage form (e.g., tablets) and released to the market, thereby safeguarding public health. pharmacy.biz

Broader Biological Activity Screening of Phenoxyacetic Acid Derivatives

The this compound scaffold belongs to the broader class of phenoxyacetic acid derivatives, a group of compounds that has been the subject of extensive biological screening due to its versatile pharmacological potential. jetir.org The core phenoxyacetic acid structure is present in numerous medicinal agents, and modifications to the aromatic ring and the acetic acid side chain can lead to a wide array of biological activities. jetir.orgresearchgate.net

Researchers have synthesized and evaluated numerous libraries of these compounds, revealing a diverse range of therapeutic possibilities. The biological activity is highly dependent on the nature and position of substituents on the aromatic ring. mdpi.com For example, the introduction of nitro groups, as in the title compound, has been linked to anti-inflammatory and analgesic activities in some derivatives. researchgate.net

The table below summarizes some of the key biological activities that have been investigated for various phenoxyacetic acid derivatives.

| Biological Activity | Description of Research Findings |

| Antimicrobial | Many derivatives have been synthesized and tested against various bacterial and fungal strains. Some azomethine derivatives of 2-formylphenoxyacetic acid showed good antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net |

| Anti-inflammatory | Phenoxyacetic acid derivatives have been developed as potent and selective COX-2 inhibitors, a key target for anti-inflammatory drugs. Certain compounds showed significant in vivo anti-inflammatory effects with reduced ulcerogenic potential compared to standard drugs. nih.gov |

| Antidiabetic | Novel derivatives have been identified as potent agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes by enhancing glucose-stimulated insulin secretion. nih.gov |

| Anticancer | Screening programs have tested phenoxyacetic acid derivatives for cytotoxicity against various cancer cell lines, including human prostate cancer cells. mdpi.com |

| Herbicidal | Chlorinated derivatives of phenoxyacetic acid are well-known herbicides. Their biological activity and toxicity are influenced by the number and position of chlorine atoms on the aromatic ring. mdpi.com |

This broad screening demonstrates that the phenoxyacetic acid moiety is a privileged scaffold in medicinal chemistry, and compounds like this compound are valuable tools for both direct biological investigation and as building blocks for creating new therapeutic agents. jetir.org

Computational Chemistry and Spectroscopic Characterization

Spectroscopic Analysis of 2-Formyl-4-nitrophenoxyacetic Acid and its Derivatives

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Various techniques are employed to identify its functional groups, elucidate its molecular structure, and determine its molecular weight.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its various structural features. The spectrum can be obtained using techniques such as a KBr-Pellet method with instruments like the Bruker IFS 88 C. nih.gov Key vibrational frequencies are associated with the carboxylic acid, aldehyde, nitro, and ether functional groups, as well as the aromatic ring.

Interactive Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (broad) | 3300 - 2500 |

| Carboxylic Acid | C=O stretch | 1725 - 1700 |

| Aldehyde | C-H stretch | 2850 - 2800 and 2750 - 2700 |

| Aldehyde | C=O stretch | 1715 - 1680 |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Nitro Group | N-O asymmetric stretch | 1550 - 1500 |

| Nitro Group | N-O symmetric stretch | 1350 - 1300 |

| Ether | C-O stretch | 1275 - 1200 |

Data is based on typical ranges for the specified functional groups.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to elucidate the precise structure of this compound. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum shows distinct signals for each unique proton in the molecule. The chemical shifts, integration values, and splitting patterns (multiplicity) help in assigning these signals to specific protons. For instance, the spectrum for this compound can be acquired using an instrument like the Varian A-60. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment (e.g., aromatic, carbonyl, aliphatic).

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Proton | Carboxylic Acid (-COOH) | 10.0 - 13.0 (singlet) | - |

| Proton | Aldehyde (-CHO) | 9.8 - 10.5 (singlet) | - |

| Proton | Aromatic Ring | 7.0 - 8.5 (multiplets) | - |

| Proton | Methylene (-OCH₂-) | 4.5 - 5.0 (singlet) | - |

| Carbon | Carboxylic Acid (-COOH) | - | 170 - 180 |

| Carbon | Aldehyde (-CHO) | - | 190 - 200 |

| Carbon | Aromatic Ring | - | 110 - 160 |

| Carbon | Methylene (-OCH₂-) | - | 60 - 70 |

Note: Predicted values are based on standard chemical shift ranges and the electronic effects of the substituents.

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (C₉H₇NO₆), the calculated molecular weight is 225.15 g/mol . nih.gov High-resolution mass spectrometry can provide the exact mass, which for this compound is 225.02733694 Da. nih.gov The fragmentation pattern observed in the mass spectrum can also offer further structural information.

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The aromatic ring, nitro group, and formyl group in this compound act as chromophores, which absorb light in the UV-Vis region. The spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the nitro and formyl groups conjugated with the benzene ring influences the position and intensity of these absorption maxima (λmax).

Computational Studies and Molecular Modeling

Computational chemistry offers a theoretical framework to complement experimental findings. Methods like Density Functional Theory (DFT) are used to model the molecular structure, predict spectroscopic properties, and analyze the chemical reactivity of this compound.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govmdpi.com For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Predict Vibrational Frequencies: Calculate the theoretical FTIR and Raman spectra, which can be compared with experimental data to aid in peak assignments. mdpi.com

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comphyschemres.org

Map Molecular Electrostatic Potential (MEP): Visualize the electron density distribution to identify electrophilic and nucleophilic sites within the molecule, predicting its reactive behavior. mdpi.com

Calculate Global Reactivity Descriptors: Parameters such as electronegativity (χ), hardness (η), and electrophilicity (ω) can be calculated to quantify the molecule's reactivity. mdpi.com

Interactive Table: Key Parameters from DFT Calculations

| Parameter | Description | Significance |

| Optimized Geometry | The lowest energy structure of the molecule. | Provides theoretical bond lengths and angles for comparison with crystallographic data. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity. mdpi.com |

| MEP Surface | A color-coded map of the electrostatic potential. | Identifies regions prone to electrophilic or nucleophilic attack. mdpi.com |

These computational insights, when combined with experimental spectroscopic data, provide a comprehensive characterization of this compound.

Density Functional Theory (DFT) Calculations

Electronic Structure Analysis

Quantum chemical calculations, specifically using the B3LYP/6-311++G(d,p) level of basis set, have been performed to understand the electronic properties of this compound. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicates that charge transfer occurs within the molecule.

A Natural Bond Orbital (NBO) analysis was conducted to investigate the molecule's stability, which arises from hyper-conjugative interactions and charge delocalization. Furthermore, the molecular electrostatic potential (MEP) surface was plotted to identify the reactive sites of the molecule. The MEP surface indicates that the negative electrostatic potential is concentrated over the oxygen atoms of the carboxyl, nitro, and formyl groups, while the positive potential is located on the hydrogen atoms of the carboxyl group and the benzene ring. This distribution suggests that electrophilic attacks are likely to occur at the oxygen atoms, and nucleophilic attacks will target the hydrogen atoms.

Global reactivity descriptors have also been calculated to assess the reactive nature of the molecule. The calculated values for electronegativity, chemical hardness, and global electrophilicity index are 5.16 eV, 2.14 eV, and 6.22 eV, respectively. A high electronegativity value suggests the molecule is a good electron acceptor, while a low chemical hardness value points to it being soft and highly reactive. The significant global electrophilicity index indicates that it is a strong electrophile.

Conformational Analysis

The optimized molecular structure of this compound reveals a planar conformation. This planarity is attributed to the delocalization of π-electrons within the benzene ring. Dihedral angles, such as C1-C2-C7-O3 at -179.9° and C3-C4-N1-O5 at 179.9°, confirm that the formyl and nitro groups are planar with the benzene ring. The planarity is further supported by the dihedral angle of C1-C6-O2-C8 at -179.9°.

Slight deviations from ideal bond angles are observed due to steric hindrance between the formyl and nitro groups. For instance, the bond angle of C1-C2-C3 is 120.2°, slightly larger than the typical 120° for sp² hybridized carbon. Bond lengths are also influenced by electron delocalization; for example, the C1-C2 bond length of 1.396 Å is shorter than a typical C-C single bond.

Reaction Mechanism Elucidation

The presence of formyl and nitro groups on the phenoxyacetic acid backbone provides multiple reactive sites, allowing for a variety of chemical transformations. The formyl group can be oxidized to a carboxylic acid or be a site for the formation of Schiff bases (imines). The nitro group can be reduced to an amine, which can then be further functionalized. These reactions are fundamental to the synthesis of a diverse range of derivatives.

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

While specific computational SAR studies on a series of this compound derivatives are not extensively detailed in the provided search results, the synthesis and biological evaluation of its novel imine derivatives have been a subject of investigation. The core structure of this compound serves as a scaffold, and modifications at the formyl group, for instance, by creating imine derivatives, can lead to compounds with potential biological activities. The electronic properties conferred by the nitro and formyl groups on the aromatic ring are key determinants of the reactivity and interaction of these derivatives with biological targets.

Molecular Docking Studies

Molecular docking studies have been employed to investigate the potential of derivatives of this compound as antibacterial agents. In these studies, novel imine derivatives were docked against the active site of E. coli DNA gyrase B (PDB ID: 1KZN). The results indicated that the synthesized compounds exhibited good binding affinity towards this target protein. One particular compound, designated as 4g, demonstrated the highest binding affinity with a docking score of -8.5 kcal/mol. Analysis of the binding interactions revealed that these compounds interact with key amino acid residues within the active site of the protein, suggesting their potential for development as antibacterial agents.

Future Research Directions and Translational Prospects

Exploration of Novel Synthetic Pathways

The conventional synthesis of 2-Formyl-4-nitrophenoxyacetic acid typically involves electrophilic nitration and formylation of phenoxyacetic acid precursors. While effective, these methods can suffer from issues related to regioselectivity and the use of harsh reagents. Future research should focus on developing more efficient, selective, and scalable synthetic routes.

Key areas for exploration include:

Advanced Nitration Techniques: Traditional nitration using nitric and sulfuric acids is effective but generates significant hazardous waste nih.gov. Investigating alternative nitrating systems, such as solid-supported reagents, ionic liquids, or metal-modified montmorillonite catalysts, could lead to more environmentally friendly and selective processes researchgate.netorganic-chemistry.org. The use of palladium-catalyzed methods to transform aryl chlorides or triflates into nitroaromatics also presents a viable, milder alternative organic-chemistry.org.

Ortho-Formylation Strategies: Developing more precise methods for formylation at the ortho position to the phenoxy group is crucial. This could involve exploring advanced ortho-directing group strategies or novel catalytic systems that favor this specific substitution pattern.

One-Pot Syntheses: Designing a streamlined, one-pot reaction where the phenoxyacetic acid scaffold is sequentially or simultaneously nitrated and formylated would significantly improve efficiency, reduce waste, and lower production costs.

Development of Advanced Derivatization Strategies

The three distinct functional groups on the this compound molecule offer a rich platform for chemical modification and the creation of diverse compound libraries. Future derivatization strategies should systematically target each of these sites to explore structure-activity relationships.

| Target Functional Group | Proposed Derivatization Strategy | Potential Compound Class |

| Formyl Group (-CHO) | Condensation with primary amines or hydrazides | Schiff Bases, Hydrazones jetir.orgmdpi.comresearchgate.netanjs.edu.iqnih.govsemanticscholar.org |

| Nitro Group (-NO2) | Reduction to an amine (-NH2) | Amino-phenoxyacetic acid derivatives |

| Subsequent acylation or sulfonylation of the amine | Amides, Sulfonamides | |

| Carboxylic Acid (-COOH) | Esterification with various alcohols | Esters jocpr.com |

| Amidation with amines or amino acids | Amides, Peptide conjugates mdpi.com | |

| Conversion to acid chloride for further reactions | Acyl Halides google.com |

Schiff Base and Hydrazone Formation: The aldehyde group is readily converted into imines (Schiff bases) or hydrazones by reacting it with various substituted aromatic amines and hydrazides, respectively jetir.orgmdpi.comresearchgate.net. Schiff bases are known to possess a wide range of biological activities, including antimicrobial and anticancer properties anjs.edu.iqnih.govsemanticscholar.org.

Nitro Group Reduction and Functionalization: The nitro group can be selectively reduced to an amino group using methods like catalytic hydrogenation mdpi.com. This newly formed amine can then serve as a handle for further modifications, such as acylation or sulfonylation, to generate a new family of derivatives.

Carboxylic Acid Modification: The carboxylic acid moiety can be converted into esters, amides, or peptide conjugates jocpr.commdpi.com. Esterification can modulate the compound's lipophilicity and pharmacokinetic properties, while conjugation with amino acids could enhance cellular uptake or target specificity.

Expansion of Biological Activity Screening to Other Therapeutic Areas (e.g., Anticancer, Antiviral)

Preliminary studies have indicated that phenoxyacetic acid derivatives possess antimicrobial and anti-inflammatory properties. However, the full biological potential of this compound and its derivatives remains largely unexplored. A systematic expansion of biological screening is a critical next step.

Anticancer Activity: Given that some derivatives of this compound have shown cytotoxic effects in breast cancer cells, a broader screening against a panel of cancer cell lines (e.g., lung, colon, prostate, leukemia) is warranted. Schiff base derivatives, in particular, have demonstrated notable antitumoral properties anjs.edu.iqnih.gov.

Antiviral Activity: The structural motifs present in phenoxyacetic acid derivatives are found in various pharmacologically active molecules. Screening for antiviral activity against a range of viruses, including human coronavirus, influenza, and others, could uncover new therapeutic leads jetir.org. Metal complexes of Schiff bases have also been reported to have antiviral effects nih.gov.

Other Therapeutic Areas: The phenoxyacetic acid scaffold is a core component in drugs with diverse activities, including antihypertensive and antidiabetic effects jetir.orgnih.gov. Therefore, screening for activity as free fatty acid receptor 1 (FFA1) agonists for type 2 diabetes, as well as for antifungal, antimalarial, and antiproliferative effects, could be fruitful avenues of research jetir.orgsemanticscholar.org.

Investigation of Mechanism of Action for Observed Bioactivities

Understanding how this compound exerts its biological effects is crucial for its development as a potential therapeutic agent. Future research should aim to elucidate the specific molecular pathways and targets involved.

| Observed Bioactivity | Known/Proposed Mechanism | Future Investigations |

| Anti-inflammatory | Inhibition of NLRP3 inflammasome pathway | - Quantify downstream effects on cytokines IL-1β and TNF-α. - Investigate interactions with upstream signaling components. |

| Anticancer | Generation of Reactive Oxygen Species (ROS) in breast cancer cells leading to apoptosis. | - Elucidate the specific apoptotic pathway (intrinsic vs. extrinsic). - Analyze effects on cell cycle progression. - Identify specific protein targets using proteomics. |

| Antimicrobial | Inhibition of bacterial DNA gyrase. | - Validate target engagement with in vitro enzyme assays. - Determine the spectrum of activity against various bacterial and fungal strains. - Investigate potential for overcoming drug resistance mechanisms. |

Application in Materials Science and Engineering

The multifunctional nature of this compound makes it an attractive building block for advanced materials.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for coordinating with metal ions to form Metal-Organic Frameworks (MOFs) nih.govmdpi.com. MOFs are crystalline, porous materials with applications in gas storage, catalysis, and chemical sensing nih.gov. The presence of the formyl and nitro groups within the pores of an MOF could provide active sites for catalysis or specific binding sites for sensor applications. Phenoxy-based carboxylic acids have been successfully used to create luminescent MOF sensors mdpi.com. Acidic MOFs can also be used in catalysis for biofuel production rsc.org.

Coordination Polymers and Single-Ion Magnets: Schiff base derivatives of similar formyl-phenoxy compounds have been used as ligands to create coordination complexes with interesting magnetic properties, including Co(II) single-ion magnets researchgate.net. The ability to tune the electronic properties of the ligand by modifying the diamine used in the Schiff base synthesis allows for fine control over the resulting complex's magnetic behavior.

Functional Polymers: The compound can be incorporated into polymer backbones or used as a pendant group to create functional materials. For example, polymers containing this moiety could be used in specialty resins or as platforms for further chemical modification.

Green Chemistry Approaches in Synthesis and Derivatization

Applying the principles of green chemistry to the synthesis and modification of this compound can reduce environmental impact and improve process efficiency.

Alternative Energy Sources: The use of microwave irradiation or ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating researchgate.nettaylorfrancis.comnih.gov. Ultrasound promotes chemical reactions through acoustic cavitation, creating localized high-temperature and high-pressure zones that accelerate transformations taylorfrancis.com. These techniques have been successfully applied to the synthesis of various biologically active compounds and esters nih.gov.

Greener Catalysts and Solvents: Replacing hazardous reagents like strong acids with recyclable solid acid catalysts, such as zeolites, can make the nitration process safer and more sustainable researchgate.net. Biocatalysis, using enzymes or whole cells, offers a highly selective and environmentally benign method for transformations such as the reduction of nitroaromatics mdpi.com. Exploring water or other green solvents for synthesis and derivatization reactions should also be a priority nih.gov.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. This involves favoring addition reactions over substitution reactions where possible and minimizing the use of protecting groups.

Q & A

Basic: What are the standard protocols for synthesizing 2-Formyl-4-nitrophenoxyacetic acid, and what analytical techniques confirm its purity and structure?

Answer:

The synthesis typically involves formylation and nitration steps on phenoxyacetic acid derivatives. A common method includes reacting precursors like 4-nitrophenoxyacetic acid with formylating agents (e.g., Vilsmeier-Haack reagent). Post-synthesis, purity is confirmed via HPLC (to assess >98% purity) and elemental analysis (C, H, N). Structural confirmation employs:

- FT-IR spectroscopy to identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹, formyl C=O at ~1700 cm⁻¹) .

- NMR spectroscopy (¹H and ¹³C) to resolve aromatic protons and formyl/acetate moieties. For example, the formyl proton appears as a singlet near δ 10.0 ppm .

- Mass spectrometry (MS) for molecular ion ([M+H]⁺) and fragmentation patterns .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

This compound is light- and moisture-sensitive. Key protocols include:

- Storage : In airtight, amber-glass containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

- Handling : Use dry gloves and work in a fume hood to avoid inhalation or skin contact. Immediate cleanup of spills with inert adsorbents (e.g., silica gel) is critical .

- Stability monitoring : Periodic HPLC analysis to detect degradation products (e.g., nitroso derivatives or formic acid) .

Basic: What spectroscopic methods are most effective for characterizing this compound and its derivatives?

Answer:

Beyond standard techniques (IR, NMR, MS), advanced methods include:

- X-ray crystallography to resolve crystal packing and hydrogen-bonding networks. For analogous compounds (e.g., 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid), monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 9.350 Å, β = 113.67°) have been reported .

- EPR spectroscopy for studying paramagnetic complexes formed with transition metals (e.g., Co(II) Schiff base complexes) .

Advanced: How can reaction conditions be optimized to improve yields in synthesizing Schiff base complexes with this compound?

Answer:

Key variables include:

- Solvent selection : Ethanol or dioxane enhances solubility of the formyl group and amine reactants. Reflux conditions (70–80°C) are typical .

- Catalysts : Piperidine (1–2 mol%) accelerates imine formation via deprotonation .

- Stoichiometry : A 1:1 molar ratio of formyl compound to amine minimizes side products. Yields >85% are achievable with inert atmospheres (N₂) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure complexes, validated by TLC (Rf ~0.5) .

Advanced: What crystallographic data are available for derivatives of this compound, and how do structural features influence reactivity?

Answer:

Crystal structures of related compounds (e.g., 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid) reveal:

- Hydrogen-bonding networks : Carboxylic acid groups form dimers (O–H···O), stabilizing the lattice .

- Conformational flexibility : The phenoxy-acetic acid chain adopts a planar arrangement, enhancing electrophilicity at the formyl group for nucleophilic attacks (e.g., Schiff base formation) .

- Nitro group orientation : Ortho-nitro groups induce steric hindrance, affecting regioselectivity in substitution reactions .

Advanced: What strategies mitigate interference from nitro and formyl groups during analytical characterization?

Answer:

- NMR suppression : Use deuterated DMSO-d₆ to dissolve nitro-containing compounds and reduce signal broadening .

- IR deconvolution : Differentiate overlapping C=O peaks (formyl vs. acetate) via second-derivative spectroscopy .

- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water (70:30) eluent resolves nitro byproducts .

Advanced: How does this compound interact with enzymes or biological targets in mechanistic studies?

Answer:

While direct studies on this compound are limited, structurally similar nitroaromatics act as:

- Enzyme inhibitors : The nitro group undergoes redox cycling, generating reactive oxygen species (ROS) that inhibit cytochrome P450 enzymes .

- Substrate analogs : Formyl groups mimic carbonyl intermediates in enzymatic pathways (e.g., aldehyde dehydrogenases), enabling mechanistic probing via kinetic isotope effects (²H/¹H) .

Basic: What safety precautions are critical when working with this compound in the lab?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection (N95 mask) is advised during powder handling .

- First aid : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and 5% sodium bicarbonate solution .

- Waste disposal : Neutralize with 10% NaOH before incineration to degrade nitro groups .

Advanced: What computational methods support the design of derivatives based on this compound?

Answer:

- DFT calculations : Optimize geometries (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .

- Molecular docking : Simulate binding affinities with biological targets (e.g., kinases) using AutoDock Vina .

Basic: How can researchers validate the purity of this compound before experimental use?

Answer:

- Melting point analysis : Compare observed mp (e.g., 177–181°C for analogous nitro compounds) with literature values .

- TLC validation : Spot on silica plates using ethyl acetate/hexane (3:7); a single spot (Rf ~0.4) indicates purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。